Methyl 5-oxocyclopent-1-enecarboxylate
Overview
Description
Methyl 5-oxocyclopent-1-enecarboxylate is an organic compound with the molecular formula C₇H₈O₃. It is a derivative of cyclopentene, featuring a five-membered ring with a ketone and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-oxocyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the oxidation of methyl 1-cyclopentene-1-carboxylate using tert-butylhydroperoxide in the presence of manganese(III) acetate dihydrate under an oxygen atmosphere . The reaction is typically carried out at ambient temperature (21-23°C) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in large quantities using similar synthetic routes as those employed in laboratory settings. The scalability of these methods depends on the availability of reagents and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity and properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butylhydroperoxide and manganese(III) acetate dihydrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields the corresponding alcohol, while nucleophilic substitution of the ester group can produce various esters or amides.
Scientific Research Applications
Methyl 5-oxocyclopent-1-enecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.
Industry: The compound’s reactivity makes it useful in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-oxocyclopent-1-enecarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxocyclopent-1-enecarboxylate: Similar in structure but with different reactivity due to the position of the ketone group.
Methyl 2-bromo-3-oxocyclopent-1-enecarboxylate:
Uniqueness
Methyl 5-oxocyclopent-1-enecarboxylate is unique due to its specific functional groups and ring structure, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
methyl 5-oxocyclopentene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7(9)5-3-2-4-6(5)8/h3H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYLSTQGSZWFSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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